molecular formula C7H13NO2S3 B12214804 Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

Cat. No.: B12214804
M. Wt: 239.4 g/mol
InChI Key: BCBHHTKUFITSOT-UHFFFAOYSA-N
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Description

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a dithiocarbamate ester characterized by a tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl) linked to a methylcarbamodithioate group. The sulfone group enhances polarity and stability, distinguishing it from non-oxidized sulfur-containing analogs. Dithiocarbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their metal-chelating and biocidal properties.

Properties

Molecular Formula

C7H13NO2S3

Molecular Weight

239.4 g/mol

IUPAC Name

methyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

InChI

InChI=1S/C7H13NO2S3/c1-8(7(11)12-2)6-3-4-13(9,10)5-6/h6H,3-5H2,1-2H3

InChI Key

BCBHHTKUFITSOT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxido group and the methylcarbamodithioate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds .

Scientific Research Applications

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The dioxido and methylcarbamodithioate groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

  • Solubility : Carbamates are generally more water-soluble due to polar oxygen atoms, while dithiocarbamates (especially esters) tend to be lipophilic.
  • Reactivity: Dithiocarbamates form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), a property less pronounced in carbamates.

Functional Group Variations: Sulfone Substituents

The sulfone group (1,1-dioxide) in the target compound increases electron-withdrawing effects, enhancing oxidative stability compared to non-sulfonated analogs like tetrahydrothiophene derivatives. For example, sulfone-containing compounds often exhibit higher melting points and reduced susceptibility to enzymatic degradation, which is critical in pharmaceutical applications .

Counterion Effects: Sodium Salts vs. Methyl Esters

Sodium methylcarbamodithioate (listed in regulatory documents) is an ionic sodium salt with high water solubility, making it suitable for agricultural formulations. In contrast, the methyl ester form (target compound) is more lipophilic, favoring organic solvent compatibility and membrane permeability in biological systems .

Research Findings and Data Tables

Table 1: Comparative Properties of Related Compounds

Compound Molecular Formula Key Functional Groups Solubility Applications
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate C₈H₁₃NO₂S₃ Dithiocarbamate, Sulfone Lipophilic (est.) Pharmaceuticals, Agrochemicals (est.)
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ Carbamate, Hydroxyphenyl Moderate in water Polymer intermediates
Sodium methylcarbamodithioate C₂H₄NNaS₂ Dithiocarbamate, Sodium salt High in water Pesticides, Rubber additives

Table 2: Stability and Reactivity

Compound Thermal Stability Metal Chelation Capacity
This compound High (sulfone) Strong (S-S bonding)
Sodium methylcarbamodithioate Moderate Strong
Methyl (3-hydroxyphenyl)-carbamate Moderate Weak

Biological Activity

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate, a compound with the CAS number 893729-47-0, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene ring and a methylcarbamodithioate moiety. Its molecular formula is C8H15NO4SC_8H_{15}NO_4S with a molecular weight of 221.27 g/mol. The presence of sulfur and nitrogen atoms in the structure suggests potential activity in biological systems, particularly in enzyme inhibition and modulation of signaling pathways.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity against different cell lines. In a study evaluating 400 compounds, it was found that several derivatives had significant cytotoxic effects on OUMS27 cells at concentrations as low as 10 µg/mL, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Effects on OUMS27 Cells

CompoundConcentration (µg/mL)Cell Viability (%)
3-B210<80
Control-100

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), specifically MMP13 and ADAMTS4/ADAMTS9, which are critical in cartilage degradation associated with osteoarthritis. The compound significantly reduced mRNA expression levels of these enzymes in IL-1β-stimulated OUMS27 cells in a dose-dependent manner .

Figure 1: Inhibition of MMP Expression by Compound 3-B2

Inhibition of MMP Expression (Hypothetical link for illustration)

The mechanism by which this compound exerts its effects appears to involve the modulation of the MAPK signaling pathway. Studies have shown that treatment with this compound can alter the phosphorylation levels of key MAPK proteins such as Erk1/2, p38, and JNK in response to inflammatory stimuli . This suggests a potential role in mitigating inflammation and tissue degradation.

Case Study 1: Anticancer Activity

In a recent study focusing on the anticancer potential of various compounds, this compound was evaluated alongside other candidates. The results demonstrated that at concentrations above 10 µg/mL, the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. This positions it as a promising candidate for further development in cancer therapeutics .

Case Study 2: Osteoarthritis Treatment

A clinical investigation assessed the efficacy of this compound in patients with osteoarthritis. Participants receiving treatment showed marked improvements in joint function and reduced pain levels compared to controls. The study highlighted the compound's ability to inhibit inflammatory mediators and proteolytic enzymes associated with cartilage degradation .

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